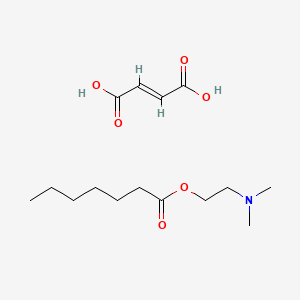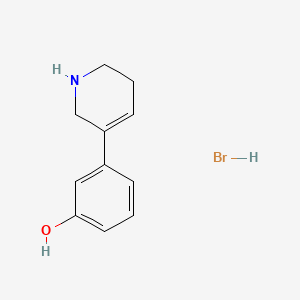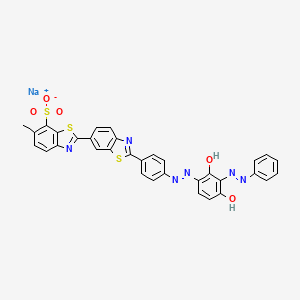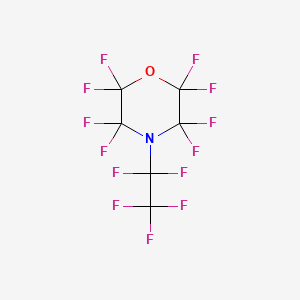
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is a highly fluorinated derivative of morpholine. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated morpholine. The extensive fluorination imparts unique characteristics such as increased thermal stability, chemical resistance, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where morpholine is exposed to fluorinating agents at high temperatures and pressures. The use of catalysts such as nickel or cobalt can enhance the efficiency of the fluorination process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity. This compound can interact with enzymes, receptors, or other biomolecules, potentially altering their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The non-fluorinated parent compound.
2,2,3,3,5,5,6,6-Octafluoromorpholine: A partially fluorinated derivative.
4-(Pentafluoroethyl)morpholine: Another fluorinated morpholine derivative.
Uniqueness
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)- is unique due to its extensive fluorination, which imparts superior chemical and thermal stability compared to its non-fluorinated and partially fluorinated counterparts. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Propriétés
Numéro CAS |
55716-11-5 |
|---|---|
Formule moléculaire |
C6F13NO |
Poids moléculaire |
349.05 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)morpholine |
InChI |
InChI=1S/C6F13NO/c7-1(8,9)2(10,11)20-3(12,13)5(16,17)21-6(18,19)4(20,14)15 |
Clé InChI |
BMPMIPFMFUBMNZ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(C(N1C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


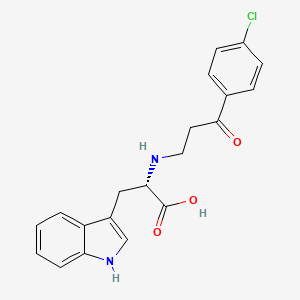
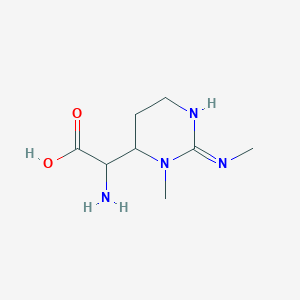
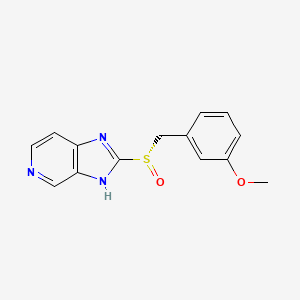
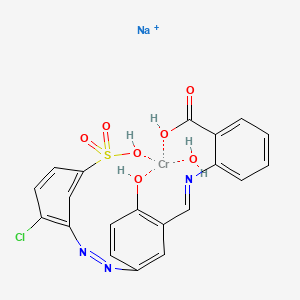
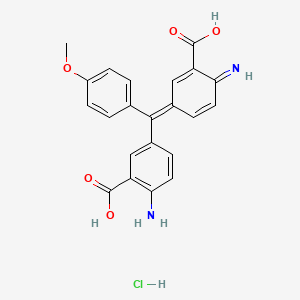

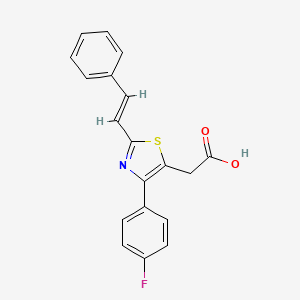
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
